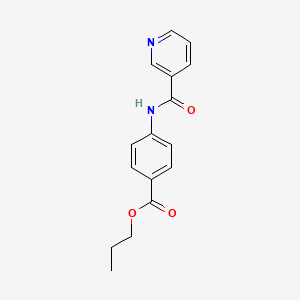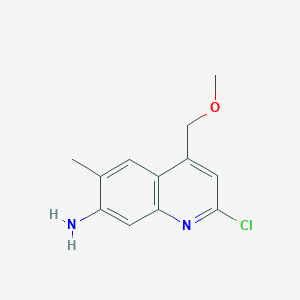
2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile” have been synthesized from 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile using a novel protocol involving Vilsmeier–Haack chlorination .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods, including Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . These methods can provide information about the vibrational frequencies of the molecule, which can be used to infer its structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, chloromethyl methyl ether, a compound with a similar methoxymethyl group, is used as an alkylating agent . It’s also used for introducing the methoxymethyl ether (MOM) protecting group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the compound “2-Chloro-4-(methoxymethyl)pyridine” has a molecular weight of 157.6, and it is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Quinoline derivatives have been identified as potent inducers of apoptosis, showing promise as anticancer agents. For example, a study found that certain quinoline compounds exhibit potent apoptosis-inducing activity, along with significant efficacy in breast and other cancer models due to their excellent blood-brain barrier penetration (Sirisoma et al., 2009). This suggests that 2-Chloro-4-(methoxymethyl)-6-methylquinolin-7-amine could potentially be explored for similar anticancer applications, given its structural resemblance to these compounds.
Synthetic Utility in Heterocyclic Chemistry
Quinoline derivatives also play a crucial role in the synthesis of complex heterocyclic structures. A study demonstrated the conversion of nitroquinolines into various heterocyclic compounds, showcasing the versatility of quinoline derivatives in synthetic organic chemistry (Roberts et al., 1997). This indicates the potential of this compound as a building block in the synthesis of novel heterocyclic compounds with diverse biological activities.
Fluorescence Properties and Cytotoxic Activity
The fluorescence properties and cytotoxic activity of quinoline derivatives have been investigated, with some compounds showing promising results in vitro against various cancer cell lines (Kadrić et al., 2014). This suggests the potential of this compound in the development of fluorescent probes for biological imaging or as cytotoxic agents for cancer therapy.
Antimicrobial Activity
The antimicrobial activity of quinoline derivatives has been explored, with some compounds exhibiting significant activity against a variety of microorganisms (Rana et al., 2008). This highlights the potential application of this compound in the development of new antimicrobial agents.
Safety and Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical compound and the necessary precautions. For example, the compound “2-Methoxy-4-methylphenol” is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2-chloro-4-(methoxymethyl)-6-methylquinolin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-7-3-9-8(6-16-2)4-12(13)15-11(9)5-10(7)14/h3-5H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAFKTFUSLPNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(C=C2COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)
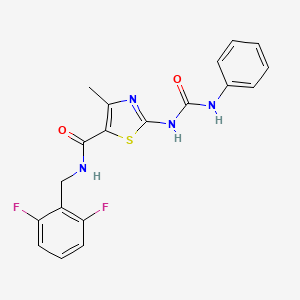
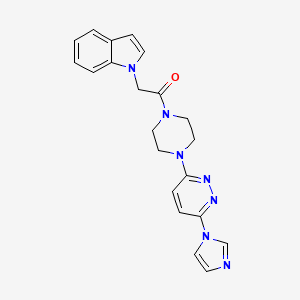
![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)
![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)
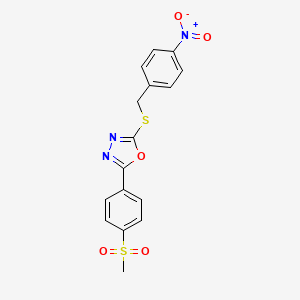


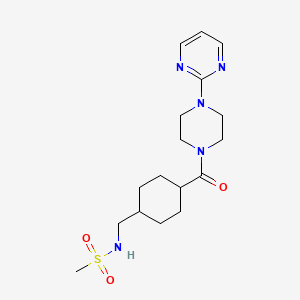
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)
